REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[C:3]=1[CH2:9][S:10](Cl)(=[O:12])=[O:11].CC(C)=O.[OH-].[NH4+:19]>O>[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[C:3]=1[CH2:9][S:10]([NH2:19])(=[O:12])=[O:11] |f:2.3|
|
Name
|
|
Quantity
|
452 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=CC=C1)C)CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
2 L
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
900 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
2.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was maintained <10° C. during the addition
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
STIRRING
|
Details
|
was stirred for 1 h
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
was stirred for 1 h at 0-5° C
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The white solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with cold water (2×1 L), and vacuum
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(=CC=C1)C)CS(=O)(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 349 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 84.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |